molecular formula C5H12O5 B046117 L-arabinitol CAS No. 7643-75-6

L-arabinitol

Cat. No.: B046117
CAS No.: 7643-75-6
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-IMJSIDKUSA-N
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Description

L-Arabinitol, also known as L-arabitol or L-lyxitol, is a sugar alcohol derived from L-arabinose. It is a pentitol, meaning it contains five carbon atoms, each bonded to a hydroxyl group. This compound is naturally found in various plants, fungi, and bacteria. It is commonly used in the food and pharmaceutical industries due to its sweetening properties and potential health benefits .

Mechanism of Action

Target of Action

L-Arabinitol, also known as L-Arabitol, primarily targets the enzyme this compound 4-dehydrogenase (LAD) in fungal L-arabinose catabolism . This enzyme catalyzes the conversion of this compound into L-Xylulose . LAD is an essential enzyme in the development of recombinant organisms that convert L-arabinose into fuels and chemicals .

Mode of Action

This compound interacts with its target, LAD, by serving as a substrate for the enzyme . The enzyme LAD catalyzes the conversion of this compound into L-Xylulose with concomitant NAD+ reduction . This interaction results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway .

Biochemical Pathways

The biochemical pathway affected by this compound is the fungal L-arabinose catabolic pathway . In this pathway, this compound is reduced to this compound by an aldose reductase, which is subsequently oxidized to L-Xylulose by LAD . L-Xylulose reductase then reduces L-Xylulose to Xylitol, which is introduced to the pentose phosphate pathway after further oxidation and phosphorylation .

Pharmacokinetics

It is known that this compound is an endogenous metabolite , suggesting that it is naturally present and metabolized in the body

Result of Action

The action of this compound results in the production of L-Xylulose, a key intermediate in the fungal L-arabinose catabolic pathway . This pathway is important for the conversion of L-arabinose into fuels and chemicals in recombinant organisms . This compound is also being studied as a food additive that reduces fat deposits in the intestines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the enzyme LAD, which this compound targets, can be enhanced by immobilizing the enzyme onto magnetic nanoparticles . This immobilization results in better pH and temperature profiles than the free enzyme, leading to higher conversion efficiency

Biochemical Analysis

Biochemical Properties

L-Arabinitol plays a significant role in biochemical reactions. It is involved in the metabolism of L-arabinose, a major constituent of lignocellulosic biomass . The enzymes this compound 4-dehydrogenase (LAD) and nicotinamide adenine dinucleotide oxidase (Nox) are key to its metabolism . LAD catalyzes the conversion of this compound to L-xylulose, a crucial step in the fungal L-arabinose catabolic pathway .

Cellular Effects

The effects of this compound on cells are primarily related to its role in metabolic pathways. It is an essential intermediate in the metabolism of L-arabinose, which is a key component of the cell walls of plants . In fungi, the accumulation of intracellular this compound correlates with higher production of the enzymes involved in arabinan breakdown .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to L-xylulose by the enzyme this compound 4-dehydrogenase (LAD) . This reaction is part of the L-arabinose catabolic pathway in fungi . The conversion process involves the reduction of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in many biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the immobilization of this compound 4-dehydrogenase (LAD) on silicon oxide nanoparticles resulted in enhanced thermostability and reusability of the enzyme . This suggests that this compound’s effects on enzyme activity and stability can be influenced by experimental conditions.

Metabolic Pathways

This compound is involved in the L-arabinose catabolic pathway in fungi . This pathway includes the conversion of L-arabinose to this compound by an aldose reductase, followed by the oxidation of this compound to L-xylulose by this compound 4-dehydrogenase (LAD) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters. In Aspergillus niger, an this compound transporter, LatA, has been identified . This transporter is involved in this compound uptake and consumption rates .

Subcellular Localization

The subcellular localization of this compound is likely to be within the cytosol, given its role as an intermediate in the pentose catabolic pathway

Chemical Reactions Analysis

L-Arabinitol undergoes various chemical reactions, including:

Common reagents used in these reactions include NAD+, various catalysts, and reducing agents. The major products formed from these reactions include L-xylulose and other sugar alcohols .

Comparison with Similar Compounds

L-Arabinitol is similar to other sugar alcohols such as xylitol, ribitol, and sorbitol. it has unique properties that distinguish it from these compounds:

    Xylitol: Like this compound, xylitol is a pentitol, but it is derived from xylose. Xylitol is widely used as a sweetener in sugar-free products.

    Ribitol: Ribitol is another pentitol derived from ribose. It is less commonly used compared to this compound and xylitol.

    Sorbitol: Sorbitol is a hexitol derived from glucose and is commonly used as a sweetener and humectant in food and pharmaceutical products.

This compound’s unique properties, such as its specific enzymatic pathways and potential health benefits, make it a valuable compound in various applications .

Properties

IUPAC Name

(2S,4S)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C([C@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30884411
Record name L-Arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7643-75-6
Record name Arabinitol, L-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arabinitol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arabinitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arabinitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.711
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ARABINITOL, L-
Source FDA Global Substance Registration System (GSRS)
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Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name L-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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